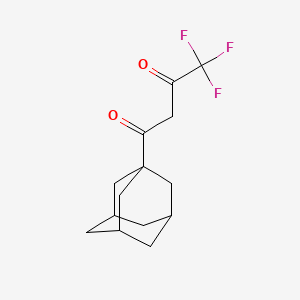

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of adamantane derivatives often involves the use of strong acids or bases to promote reactions with adamantane or its precursors. For instance, 1-adamantyl trifluoromethanesulfonate, a related compound, is prepared from 1-bromoadamantane and silver trifluoromethanesulfonate in 2,2-dimethylbutane . This suggests that the synthesis of "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" could potentially involve similar reagents and conditions, such as the use of a strong acid or base to introduce the trifluoromethyl group and the diketone functionality.

Molecular Structure Analysis

Adamantane derivatives exhibit a variety of molecular structures, often determined by the substituents attached to the adamantane core. The molecular structure of the compound would likely be influenced by the bulky adamantane group and the electron-withdrawing trifluoromethyl group, which could affect the overall geometry and electronic distribution. The crystal structures of related compounds, such as 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane, demonstrate the adaptability of the adamantane subunits in forming one-dimensional motifs .

Chemical Reactions Analysis

Adamantane derivatives participate in various chemical reactions, including the formation of coordination polymers and the functionalization of other aromatic systems. For example, 1-adamantyl trifluoromethanesulfonate can abstract hydride from alkanes, initiate ring-opening polymerization of tetrahydrofuran, and react with alkyllithiums to afford 1-alkyladamantanes . This reactivity could be relevant to the compound "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione," suggesting it may also engage in similar reactions due to the presence of the adamantyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. For instance, the fluorescent properties of pyrene-decorated adamantanes and their crystal structures have been studied, revealing insights into their stability and potential applications . The adamantane core imparts high thermal stability to its derivatives, as seen in the synthesis of thermally stable poly(1,3-adamantane)s . The presence of the trifluoromethyl group in "1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione" would likely contribute to its chemical reactivity and physical properties, such as volatility and solubility.

科学研究应用

Chemical Synthesis and Reactions :

- 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione was used in the synthesis of various chemical compounds. For instance, it reacted with cyanothioacetamide and cyanoacetamide under solvent-free conditions to yield pyridine-2(1H)thione/one derivatives (Rateb, 2011).

Material Science and Photostabilization :

- In material science, this compound showed potential in photostabilizing polymers. β-Dicarbonyl compounds, including 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione, effectively photostabilized polyisoprene, indicating its usefulness in protecting materials from degradation (Wu et al., 1991).

Metal Complexes and Coordination Chemistry :

- Research has explored its use in forming metal complexes. For instance, nickel(II) and copper(II) complexes with 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione were synthesized, and their properties were characterized (Woods et al., 2009).

Photophysical Properties and Luminescence :

- The compound's photophysical properties were investigated for the development of luminescent complexes, showing promise in materials science and sensing applications (Taydakov et al., 2022).

Organic Synthesis and Heterocyclic Chemistry :

- It also found use in the synthesis of fused heterocycles, which are important in organic chemistry and pharmaceutical research. Microwave-assisted synthesis techniques were applied using this compound to obtain various trifluoromethyl derivatives of heterocyclic compounds (Shaaban, 2008).

属性

IUPAC Name |

1-(1-adamantyl)-4,4,4-trifluorobutane-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3O2/c15-14(16,17)12(19)4-11(18)13-5-8-1-9(6-13)3-10(2-8)7-13/h8-10H,1-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOXMVAITSLOPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)CC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458832 |

Source

|

| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

CAS RN |

758709-48-7 |

Source

|

| Record name | 1-Adamantan-1-yl-4,4,4-trifluoro-butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B1280286.png)